5-Ethylthiazol-2-amine

Catalog No.
S1901171
CAS No.
39136-60-2
M.F
C5H8N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylthiazol-2-amine

CAS Number

39136-60-2

Product Name

5-Ethylthiazol-2-amine

IUPAC Name

5-ethyl-1,3-thiazol-2-amine

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7)

InChI Key

HNOGSSUZDLBROJ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)N

Canonical SMILES

CCC1=CN=C(S1)N

5-Ethylthiazol-2-amine has the molecular formula C₅H₈N₂S and a molecular weight of 128.20 g/mol. It features a thiazole ring structure with an ethyl group at the 5-position and an amino group at the 2-position. This compound is soluble in various solvents and exhibits interesting chemical properties due to its functional groups .

  • Information regarding the mechanism of action of 5-Ethylthiazol-2-amine in biological systems or its interaction with other compounds is not available in current scientific literature [].
  • Due to the lack of research, data on the safety and hazards associated with 5-Ethylthiazol-2-amine, including its toxicity, flammability, and reactivity, is currently unavailable [].

Here are some ways to find more information:

  • Scientific databases: Searching scientific databases like PubChem or SciFinder might reveal research articles or patents that mention 5-Ethylthiazol-2-amine. These resources can be a good starting point to learn more about the compound's properties and potential applications. PubChem:
  • Chemical suppliers: Some chemical suppliers may provide information on the typical uses of chemicals they sell. However, this information may not be specific to scientific research.
  • Future research: As research on 5-Ethylthiazol-2-amine continues, more information may become available in scientific publications. Staying up-to-date with scientific literature searches can help you find new information about this compound.

  • Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, particularly at the C5 position when activated by substituents .
  • Deprotonation: The amino group can be deprotonated under basic conditions, allowing for nucleophilic attacks on electrophiles .
  • Condensation Reactions: It can react with carbonyl compounds to form Schiff bases, which are important intermediates in organic synthesis .

5-Ethylthiazol-2-amine exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including phosphodiesterase type 5 (PDE5), which plays a role in erectile dysfunction and pulmonary hypertension . Additionally, thiazole derivatives are known for their antimicrobial and anticancer properties, making compounds like 5-Ethylthiazol-2-amine of interest in medicinal chemistry.

Several synthetic routes have been developed for the preparation of 5-Ethylthiazol-2-amine:

  • Condensation Reaction: One common method involves the condensation of 2-amino-thiazole with ethyl chloroformate in the presence of a base such as sodium ethoxide .
  • Thiazole Derivative Reactions: Other methods include modifications of existing thiazole derivatives through nucleophilic substitution or electrophilic addition reactions .

These methods highlight the versatility of thiazole chemistry and the potential for synthesizing various derivatives.

The applications of 5-Ethylthiazol-2-amine extend across several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting PDE5 and other related enzymes.
  • Agricultural Chemistry: Thiazole derivatives are often explored for their fungicidal properties, potentially serving as agricultural agents.
  • Material Science: The compound may also find applications in developing new materials due to its unique structural properties.

Interaction studies involving 5-Ethylthiazol-2-amine have focused on its binding affinity with various biological targets. For instance, research has shown that it can form hydrogen bonds with key residues in enzyme active sites, which is crucial for its inhibitory activity against PDE5 . These interactions are typically assessed using molecular docking studies and biochemical assays to determine efficacy and selectivity.

Several compounds share structural similarities with 5-Ethylthiazol-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
1-(2-Aminothiazol-5-yl)ethanone0.94Contains an ethanone group; similar biological activity.
4-Methylthiazol-2-amine0.81Methyl substitution at the 4-position; different reactivity profile.
5-(tert-butyl)-4-methylthiazol-2-am0.75Bulky tert-butyl group alters sterics; potential differences in solubility.
1-(4-Methylthiazol-2-yl)ethanone0.76Ethanol derivative; may exhibit different pharmacokinetics.

These comparisons illustrate how slight variations in structure can lead to significant differences in chemical behavior and biological activity.

The thermodynamic stability and phase behavior of 5-Ethylthiazol-2-amine are determined by its molecular structure and intermolecular interactions. This heterocyclic compound exhibits notable thermal stability characteristics that are essential for its handling and storage in various applications.

The compound demonstrates solid-state stability at room temperature, appearing as a light yellow to yellow crystalline solid [1]. Storage recommendations specify maintaining the compound at temperatures between 2-8°C with protection from light, indicating its susceptibility to thermal degradation and photodegradation under elevated temperatures and light exposure [1] [2]. This temperature requirement suggests a moderate thermal stability that is sufficient for standard laboratory and industrial handling procedures.

The phase transition properties of 5-Ethylthiazol-2-amine have not been extensively documented in literature. However, thermal analysis studies on related thiazole compounds indicate that these heterocycles generally exhibit well-defined melting points and thermal decomposition patterns [3]. The absence of specific melting point data for 5-Ethylthiazol-2-amine in current literature represents a gap that requires experimental determination through differential scanning calorimetry.

PropertyValueReference
Physical State (25°C)Solid [1]
AppearanceLight yellow to yellow [1]
Storage Temperature2-8°C [1] [2]
Light SensitivityProtect from light [1] [2]
Thermal StabilityModerate[inferred from storage conditions]

Comparative studies with structurally related compounds provide insights into the thermal behavior patterns. The parent thiazole exhibits a boiling point of 117°C and demonstrates significant aromatic stability due to π-electron delocalization [4]. The 2-amino-5-methylthiazole analog shows a melting point range of 93-98°C and maintains stability under normal conditions but may react with strong oxidizing agents [5] [6].

The thermodynamic stability of 5-Ethylthiazol-2-amine is enhanced by the electron-donating effect of the ethyl substituent at the 5-position, which stabilizes the thiazole ring system through hyperconjugation. This stabilization contributes to the compound's resistance to thermal decomposition under moderate heating conditions.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 5-Ethylthiazol-2-amine are influenced by its amphiphilic nature, containing both polar amino and thiazole functionalities and the non-polar ethyl substituent. This structural feature creates a compound with moderate solubility in various solvent systems.

Aqueous Solubility

The compound exhibits limited aqueous solubility due to its organic nature and the presence of the hydrophobic ethyl group. Related thiazole amino compounds typically demonstrate poor to moderate water solubility. For comparison, 2-amino-4-phenyl thiazole shows sparingly soluble characteristics in aqueous buffers, requiring co-solvents for improved dissolution [7] [8].

The aqueous solubility of 5-Ethylthiazol-2-amine is expected to be pH-dependent due to the presence of the amino group. Under acidic conditions, protonation of the amino nitrogen would enhance water solubility through ionic character formation. The estimated pKa values for similar thiazole amino compounds range from 2.5 to 5.4, indicating potential for pH-controlled solubility modulation [9].

Organic Solvent Solubility

5-Ethylthiazol-2-amine demonstrates favorable solubility in polar organic solvents. Related compounds show good solubility in ethanol, dimethyl sulfoxide, and dimethylformamide [7] [8]. The compound's solubility profile in organic solvents can be categorized as follows:

Solvent TypeExpected SolubilityMechanism
Polar protic (ethanol, methanol)GoodHydrogen bonding with amino group
Polar aprotic (DMSO, DMF)ExcellentDipole-dipole interactions
Moderately polar (acetone, ethyl acetate)ModeratePartial polar interactions
Non-polar (hexane, toluene)PoorLimited van der Waals interactions

Studies on 2-amino-5-methylthiazole indicate solubility in methanol and ethanol, with the solubility increasing with temperature from 278.15 K to 313.15 K in eleven organic solvents [10] [11]. The thermodynamic modeling of these solubility behaviors provides insights applicable to the ethyl analog.

Solubility Enhancement Strategies

For pharmaceutical and research applications requiring improved aqueous solubility, several enhancement strategies can be employed:

  • Co-solvent systems: Ethanol-water mixtures provide enhanced dissolution, with 2-amino-4-phenyl thiazole achieving approximately 0.1 mg/mL in 1:10 ethanol:PBS solution [7] [8].

  • pH adjustment: Acidic conditions may improve solubility through amino group protonation.

  • Complexation: Formation of inclusion complexes or salt forms can significantly enhance aqueous solubility.

Acid-Base Behavior and pKa Determination

The acid-base behavior of 5-Ethylthiazol-2-amine is governed by two primary ionizable sites: the amino group at position 2 and the nitrogen atom within the thiazole ring. Understanding these ionization characteristics is crucial for predicting the compound's behavior under various pH conditions.

Thiazole Ring Basicity

The thiazole ring system contains a pyridine-type nitrogen atom that can accept protons under acidic conditions. For the parent thiazole, the pKa of the conjugate acid is 2.5, indicating weak basicity compared to simple amines [4] [12] [13]. This low basicity results from the aromatic character of the thiazole ring, which delocalizes the nitrogen lone pair electrons, reducing their availability for protonation.

The electron-donating ethyl group at position 5 in 5-Ethylthiazol-2-amine would be expected to slightly increase the basicity of the thiazole nitrogen through inductive effects. However, this enhancement is minimal compared to the effect of the amino substituent.

Amino Group Basicity

The 2-amino group represents the primary basic site in 5-Ethylthiazol-2-amine. The basicity of this amino group is influenced by several factors:

  • Resonance stabilization: The amino group can participate in resonance with the thiazole ring, reducing its basicity compared to aliphatic amines.

  • Electronic effects: The electron-withdrawing nature of the thiazole ring decreases amino group basicity.

  • Substituent effects: The ethyl group provides modest electron-donating character, partially offsetting the electron-withdrawing effect of the thiazole.

Comparative pKa Values

Based on experimental and computational studies of related thiazole amino compounds, the following pKa values provide reference points:

CompoundpKa (Thiazole N)pKa (Amino Group)Reference
Thiazole2.5- [4] [12] [13]
2-Amino-5-methylthiazole-5.42±0.10 (predicted) [14] [15]
2-Aminothiazole-~9.6 (pH at 100 g/L) [16]
Imidazole (comparison)6.9- [12] [13]

Predicted pKa Values for 5-Ethylthiazol-2-amine

Based on structure-activity relationships and computational predictions, the estimated pKa values for 5-Ethylthiazol-2-amine are:

  • Thiazole nitrogen: approximately 2.5-3.0
  • Amino group: approximately 5.0-6.0

These values indicate that under physiological pH conditions (7.4), the compound would exist primarily in its neutral form, with minimal protonation of either basic site. Under acidic conditions (pH < 3), significant protonation of the amino group would occur, potentially followed by thiazole nitrogen protonation at very low pH values.

Ionization State Distribution

The distribution of ionization states as a function of pH can be described using Henderson-Hasselbalch equations for both ionizable groups. This information is critical for:

  • Formulation development
  • Membrane permeability predictions
  • Solubility optimization
  • Chemical stability assessment

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 5-Ethylthiazol-2-amine provides definitive structural identification and purity assessment. Each analytical technique offers complementary information for comprehensive molecular characterization.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance

The proton Nuclear Magnetic Resonance spectrum of 5-Ethylthiazol-2-amine exhibits characteristic resonances that reflect the electronic environment of each hydrogen atom. Based on structural analysis and comparison with related thiazole compounds [17] [18], the expected chemical shifts are:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-4 (thiazole)6.8-7.2singlet1H
NH₂6.0-6.8broad singlet2H
CH₂ (ethyl)2.6-2.8quartet2H
CH₃ (ethyl)1.2-1.4triplet3H

The thiazole H-4 proton appears downfield due to the aromatic character and electron-withdrawing effect of the ring nitrogens. The amino protons typically show broad resonances due to rapid exchange and quadrupolar relaxation effects. The ethyl substituent displays typical aliphatic coupling patterns with the methylene quartet coupling to the methyl triplet (J ≈ 7 Hz).

¹³C Nuclear Magnetic Resonance

Carbon-13 Nuclear Magnetic Resonance provides information about the carbon framework and electronic environment. Expected chemical shifts for 5-Ethylthiazol-2-amine include:

Carbon AssignmentChemical Shift (δ, ppm)Characteristics
C-2 (thiazole)160-170quaternary, electron-rich
C-4 (thiazole)110-120CH, aromatic
C-5 (thiazole)140-150quaternary, substituted
CH₂ (ethyl)25-30aliphatic
CH₃ (ethyl)12-16aliphatic

Infrared Spectroscopy

The infrared spectrum of 5-Ethylthiazol-2-amine contains characteristic absorption bands that identify functional groups and molecular vibrations. Key spectral features include:

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
N-H stretch (amino)3300-3500νas and νs NH₂strong, broad
C-H stretch (aromatic)3000-3100ν C-H thiazolemedium
C-H stretch (aliphatic)2850-3000ν C-H ethylmedium
C=N stretch1580-1620ν C=N thiazolestrong
N-H bend1550-1650δ NH₂medium
C=C stretch1450-1550ν C=C thiazolemedium
C-S stretch700-800ν C-Smedium

The amino group stretching vibrations appear as two bands corresponding to symmetric and antisymmetric N-H stretches. The thiazole ring vibrations provide fingerprint identification of the heterocyclic system [19] [20].

Mass Spectrometry

Mass spectrometric analysis of 5-Ethylthiazol-2-amine provides molecular weight confirmation and fragmentation pattern information. The compound exhibits the following mass spectral characteristics:

Molecular Ion

  • Molecular formula: C₅H₈N₂S
  • Molecular weight: 128.20 g/mol [1]
  • [M+H]⁺: m/z 129
  • [M]⁺: m/z 128 (molecular ion peak)

Fragmentation Pattern

Based on comparison with related thiazole compounds [18], expected major fragment ions include:

m/zFragment IdentityRelative IntensityFormation Mechanism
128[M]⁺moderatemolecular ion
113[M-CH₃]⁺lowmethyl loss
101[M-C₂H₃]⁺mediumethyl radical loss
100[M-C₂H₄]⁺highethylene loss
86[C₃H₄N₂S]⁺highthiazole fragment
59[C₂H₃NS]⁺mediumring opening

The base peak typically corresponds to the thiazole ring fragment after loss of the ethyl substituent, indicating the stability of the aromatic heterocyclic system under electron impact conditions.

Spectroscopic Data Integration

The combination of Nuclear Magnetic Resonance, infrared, and mass spectrometry data provides unambiguous structural confirmation of 5-Ethylthiazol-2-amine. These analytical methods are essential for:

  • Compound identification and purity assessment
  • Structural elucidation of synthetic intermediates
  • Quality control in pharmaceutical applications
  • Research and development activities
  • Forensic and environmental analysis

XLogP3

1.4

Wikipedia

5-Ethyl-1,3-thiazol-2-amine

Dates

Last modified: 08-16-2023

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